(3-Aminopropyl)(tert-butyl)amine dihydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of related amines often involves the condensation of tert-butanesulfinamide with carbonyl compounds, leading to a broad range of different amine structures from simple, readily available materials. Methods such as asymmetric synthesis using tert-butanesulfinamide highlight the versatility of similar compounds in producing bioactive molecules and pharmaceutical agents (Xu, Chowdhury, & Ellman, 2013).
Molecular Structure Analysis
The molecular structure of amines similar to "(3-Aminopropyl)(tert-butyl)amine dihydrochloride" has been elucidated through X-ray crystallography, revealing the importance of tert-butyl groups in stabilizing the molecular conformation. Studies on compounds such as N-tert-butyl-3-(tert-butylimino)-2-nitropropen-1-amine provide insights into the planarity and symmetry within these molecular structures, enforced by intramolecular hydrogen bonds (Ostercamp, Preston, & Onan, 1993).
Chemical Reactions and Properties
Chemical reactions involving tert-butyl amines include a wide range of transformations, such as the amination of aryl chlorides without transition metals, showcasing the compounds' reactivity towards creating N-substituted anilines. The versatility of reactions, including catalytic aminohydroxylation and aziridination of olefins using tert-butylsulfonamide, underlines the chemical properties of related amines (Beller, Breindl, Riermeier, & Tillack, 2001).
Scientific Research Applications
Asymmetric Synthesis of Amines
(3-Aminopropyl)(tert-butyl)amine dihydrochloride plays a crucial role in the asymmetric synthesis of amines. Ellman et al. (2002) and Xu et al. (2013) highlight its use in producing a broad range of different amine structures, including alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, and 1,2- and 1,3-amino alcohols. This is achieved through a process involving condensation, nucleophile addition, and tert-butanesulfinyl group cleavage (Ellman, Owens, & Tang, 2002); (Xu, Chowdhury, & Ellman, 2013).
Preparation of Mono-Protected Diamines
Mattingly (1990) describes the preparation of N α -tert-butoxycarbonyl α,ω-alkanediamine hydrochlorides from amino alcohols, where the tert-butyl group plays a significant role in the process. This method yields compounds used in further chemical syntheses (Mattingly, 1990).
Metal-Free Cross-Dehydrogenative Coupling
Gupta et al. (2017) utilized tert-butylamine derivatives in a metal-free cross-dehydrogenative coupling process. This method is particularly significant in the synthesis of pharmaceutically active derivatives, demonstrating the compound's versatility in organic chemistry (Gupta, Deshmukh, & Jain, 2017).
Safety and Hazards
“(3-Aminopropyl)(tert-butyl)amine dihydrochloride” is considered hazardous. It can cause skin burns and eye damage . The compound is harmful if swallowed . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection, and following proper procedures in case of contact with eyes .
properties
IUPAC Name |
N'-tert-butylpropane-1,3-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2.2ClH/c1-7(2,3)9-6-4-5-8;;/h9H,4-6,8H2,1-3H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHBOYXXHNWLQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H20Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminopropyl)(tert-butyl)amine dihydrochloride |
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